(-)-Nissolin - 73340-42-8

(-)-Nissolin

Catalog Number: EVT-1553500
CAS Number: 73340-42-8
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(-)-Nissolin is a member of pterocarpans.
Source

(-)-Nissolin is typically extracted from various plant sources, including the roots of Hedysarum species, particularly Hedysarum multijugum. This plant has been studied for its flavonoid content, including nissolin, which contributes to its medicinal properties. The extraction and identification of nissolin often involve sophisticated chromatographic techniques such as high-performance liquid chromatography combined with mass spectrometry .

Classification

In terms of chemical classification, (-)-Nissolin belongs to the class of compounds known as isoflavonoids, more specifically pterocarpans. These compounds are characterized by their unique bicyclic structure and are often associated with various biological activities, including antioxidant and anti-inflammatory effects.

Synthesis Analysis

Methods

The synthesis of (-)-Nissolin can be approached through both natural extraction and synthetic organic chemistry methods. The total synthesis of pterocarpans generally involves multi-step reactions that can include cyclization processes starting from isoflavonoid precursors.

Technical Details

One common synthetic route involves the use of enzymatic methods where specific enzymes convert isoflavones into pterocarpans. For example, the conversion of isoflavanones to pterocarpans can be catalyzed by NADPH-dependent enzymes . Additionally, chemical methods may also utilize various reagents and conditions to achieve the desired stereochemistry and functional groups characteristic of (-)-Nissolin.

Molecular Structure Analysis

Structure

The molecular structure of (-)-Nissolin features a unique bicyclic framework typical of pterocarpans. Its chemical formula is C15H12O5C_{15}H_{12}O_5, and it exhibits specific stereochemical configurations that contribute to its biological activity.

Data

The compound's molecular weight is approximately 272.25 g/mol. The structural elucidation can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

(-)-Nissolin participates in various chemical reactions typical of phenolic compounds. These may include oxidation-reduction reactions, esterification, and complexation with metal ions.

Technical Details

Research indicates that (-)-Nissolin can undergo oxidative transformations that enhance its antioxidant properties. The presence of hydroxyl groups in its structure allows it to act as a reducing agent in redox reactions .

Mechanism of Action

Process

The mechanism of action for (-)-Nissolin involves its interaction with biological targets such as enzymes and receptors. Its antioxidant properties are primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Data

Studies have shown that (-)-Nissolin can inhibit certain enzymes linked to inflammatory pathways, thereby exhibiting anti-inflammatory effects. This action is significant in therapeutic contexts where inflammation plays a critical role in disease progression .

Physical and Chemical Properties Analysis

Physical Properties

(-)-Nissolin appears as a yellowish solid or powder at room temperature. It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.

Chemical Properties

The compound exhibits strong UV absorbance characteristics, making it detectable via spectrophotometric methods. Its melting point is typically reported around 200-205 °C .

Applications

Scientific Uses

(-)-Nissolin has potential applications in various fields:

  • Pharmacology: Investigated for its anti-inflammatory and antioxidant properties.
  • Food Industry: Used as a natural preservative due to its antioxidant capabilities.
  • Traditional Medicine: Employed in herbal formulations for treating ailments related to oxidative stress and inflammation.

Research continues to explore the full range of biological activities associated with (-)-Nissolin, aiming to leverage its properties for therapeutic advancements.

Introduction

Historical Context and Discovery of (-)-Nisin

The discovery of (-)-nisin (historically termed nisin) represents a landmark in food preservation microbiology. Initially observed in the 1920s as an inhibitory substance produced by lactic acid bacteria (LAB), its antimicrobial properties were formally described in 1928 by researchers investigating fermented milk spoilage [6]. Early work identified a "group N streptococcus" (later reclassified as Lactococcus lactis) capable of producing a heat-stable compound that suppressed spoilage organisms. By 1944, Mattick and Hirsch successfully isolated the compound, designating it "nisin" (derived from Group N Inhibitory Substance) and demonstrated its efficacy against foodborne pathogens like Clostridium botulinum [6]. This pioneering research laid the foundation for nisin’s commercial development, culminating in its industrial-scale production by the 1950s. The compound’s stereospecificity, denoted as (-)-nisin, references its biologically active lanthionine configuration, critical for its mechanism of action [9].

Table 1: Key Milestones in Nisin Discovery and Development

YearMilestoneSignificance
1928First observation of inhibitory activityIdentification of antimicrobial substance in fermented milk
1944Isolation and naming by Mattick & HirschDefined nisin as a discrete antimicrobial entity
1953Structural characterization beginsIdentification as a peptide-containing lanthionine
1969GRAS designation (USA)Formal recognition for use in processed cheeses
1988EU approval (E234)Broadened regulatory acceptance

Taxonomic Origins: Lactococcus and Streptococcus spp. as Biosynthetic Sources

(-)-Nisin is exclusively biosynthesized by specific strains of Gram-positive bacteria within the Lactococcus genus, particularly L. lactis. Historically, these bacteria were classified under Streptococcus until comprehensive genomic analysis in 1985 justified reclassification into the novel genus Lactococcus [6]. This taxonomic shift reflected distinct metabolic and genetic characteristics:

  • Physiology: L. lactis strains are mesophilic (30°C optimum), facultatively anaerobic, catalase-negative cocci that ferment glucose primarily to L-(+)-lactic acid via the hexose diphosphate pathway [4].
  • Subspecies Differentiation: Commercial nisin producers typically belong to L. lactis subsp. lactis or subsp. cremoris. Intriguingly, wild strains exhibiting phenotypic traits of subsp. lactis (e.g., salt/heat tolerance) may genotypically cluster with subsp. cremoris, as demonstrated in Greek raw milk isolates (e.g., strain M78) possessing novel nisin A sequences [4] [6].
  • Ecological Niche: While traditionally associated with dairy environments, phylogenetic evidence suggests L. lactis evolved from plant-derived ancestors through genome reduction, losing non-essential genes while enhancing peptide transport systems adapted to milk-rich environments [6].

Table 2: Taxonomic Characteristics of Primary Nisin-Producing Lactococci

FeatureL. lactis subsp. lactisL. lactis subsp. cremoris
Growth at 40°CPositiveNegative
Salt Tolerance (4% NaCl)PositiveNegative
Arginine HydrolysisPositiveNegative
Citrate UtilizationVariable (biovar diacetylactis)Negative
Common HabitatsDairy/plant environmentsDairy environments
Nisin Production PrevalenceHigh (including novel variants)Moderate (wild strains may exhibit lactis phenotype)

Regulatory Status: GRAS Designation and Global Approval Frameworks

(-)-Nisin holds a unique position in food safety regulation as one of the earliest bacteriocins granted Generally Recognized as Safe (GRAS) status. The U.S. FDA affirmed this designation in 1969 based on both its long history of safe use in traditional fermentations and rigorous toxicological assessment [2]. Key regulatory aspects include:

  • GRAS Basis: Qualification required "general recognition of safety" through either scientific procedures (equivalent to food additive petitions) or experience based on common use pre-1958 [2] [5]. Nisin satisfied both criteria, with safety evidence derived from decades of human consumption in fermented dairy products and controlled studies demonstrating no harmful effects at intended use levels [5] [6].
  • Global Approvals: Beyond the U.S., nisin enjoys wide acceptance:
  • European Union: Designated E234, approved for cheeses, canned foods, and cooked meat products .
  • Codex Alimentarius: Included as a preservative (INS 234) in international food standards [5].
  • 50+ Countries: Including Australia, Canada, and Brazil, often with usage-specific limits [5].
  • Regulatory Evolution: Recent FDA initiatives propose modernizing post-market review of food chemicals, including potential reassessment of self-affirmed GRAS substances. While nisin itself remains securely approved, these changes reflect heightened scrutiny of ingredient safety pathways [7] [10].

Table 3: Global Regulatory Status of (-)-Nisin

Region/CountryDesignationKey Approved Uses
USAGRAS (21 CFR 184.1538)Processed cheeses, canned vegetables
European UnionE234Dairy, meats, canned foods, salads
Australia/NZPreservative 234Fermented products, sauces
Codex AlimentariusINS 234General standard for food additives
ChinaGB 1886.231-2016Dairy, beverages, pastries

Properties

CAS Number

73340-42-8

Product Name

(-)-Nissolin

IUPAC Name

(6aR,11aR)-10-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-19-16-12(18)5-4-9-11-7-20-13-6-8(17)2-3-10(13)14(11)21-15(9)16/h2-6,11,14,17-18H,7H2,1H3/t11-,14-/m0/s1

InChI Key

FPRVFTCYJRERLF-FZMZJTMJSA-N

SMILES

COC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O

Canonical SMILES

COC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O

Isomeric SMILES

COC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O

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